
2,4-Bis(benzyloxy)-6-(chloromethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Bis(benzyloxy)-6-(chloromethyl)pyridine is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of two benzyloxy groups at the 2 and 4 positions and a chloromethyl group at the 6 position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Bis(benzyloxy)-6-(chloromethyl)pyridine typically involves the following steps:
Starting Material: The synthesis begins with a pyridine derivative that has suitable substituents at the 2 and 4 positions.
Introduction of Benzyloxy Groups: The benzyloxy groups are introduced through a nucleophilic substitution reaction using benzyl alcohol and a suitable base.
Chloromethylation: The chloromethyl group is introduced at the 6 position using chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst such as zinc chloride.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and cost-effective reagents.
Chemical Reactions Analysis
Types of Reactions
2,4-Bis(benzyloxy)-6-(chloromethyl)pyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The benzyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products
Nucleophilic Substitution: Substituted pyridine derivatives with various functional groups.
Oxidation: Benzyloxy groups converted to aldehydes or carboxylic acids.
Reduction: Piperidine derivatives.
Scientific Research Applications
2,4-Bis(benzyloxy)-6-(chloromethyl)pyridine has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceutical compounds due to its ability to interact with biological targets.
Material Science: Used in the synthesis of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2,4-Bis(benzyloxy)-6-(chloromethyl)pyridine depends on its application:
In Organic Synthesis: Acts as a building block for the construction of more complex molecules.
In Medicinal Chemistry: May interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways.
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethoxy-6-(chloromethyl)pyridine: Similar structure but with methoxy groups instead of benzyloxy groups.
2,4-Dibenzyloxy-6-methylpyridine: Similar structure but with a methyl group instead of a chloromethyl group.
Uniqueness
2,4-Bis(benzyloxy)-6-(chloromethyl)pyridine is unique due to the presence of both benzyloxy and chloromethyl groups, which provide distinct reactivity and potential for diverse applications in synthesis and medicinal chemistry.
Properties
Molecular Formula |
C20H18ClNO2 |
|---|---|
Molecular Weight |
339.8 g/mol |
IUPAC Name |
2-(chloromethyl)-4,6-bis(phenylmethoxy)pyridine |
InChI |
InChI=1S/C20H18ClNO2/c21-13-18-11-19(23-14-16-7-3-1-4-8-16)12-20(22-18)24-15-17-9-5-2-6-10-17/h1-12H,13-15H2 |
InChI Key |
SCBVKCXYAXHPAL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=NC(=C2)OCC3=CC=CC=C3)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[6-(Methoxycarbonyl)-4-nitropyridin-2-YL]acetic acid](/img/structure/B14852232.png)


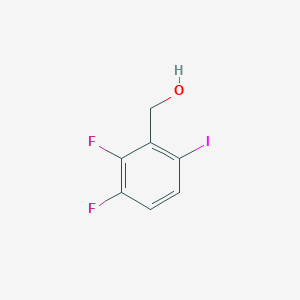
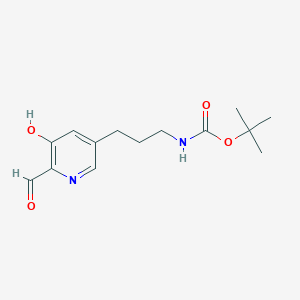
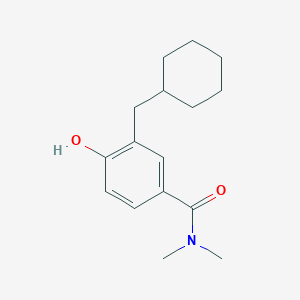
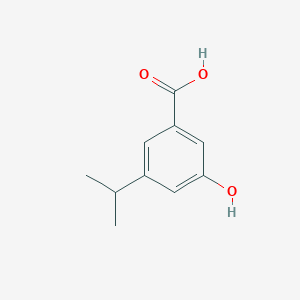
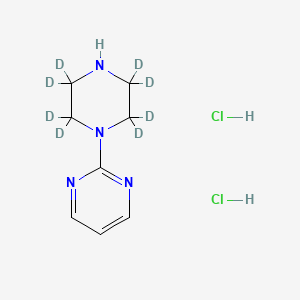
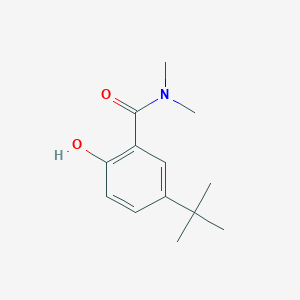
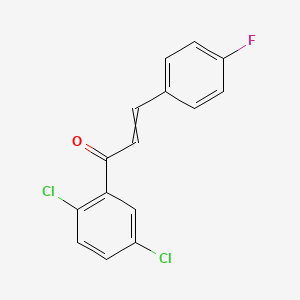
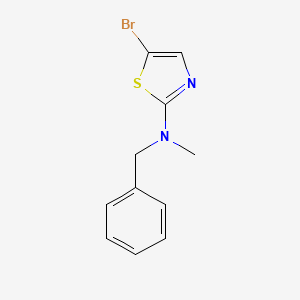
![7-(Chloromethyl)[1,3]dioxolo[4,5-B]pyridine](/img/structure/B14852295.png)

